Kaempferol 4'-glucoside
CAS No.: 52222-74-9
Cat. No.: VC21210961
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52222-74-9 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 |
Standard InChI Key | AUCGRWHWAGXNQS-HMGRVEAOSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Kaempferol 4'-glucoside, also known as kaempferol-4'-O-beta-D-glucopyranoside, is a kaempferol derivative featuring a beta-D-glucopyranosyl moiety attached via a glycosidic linkage at the 4' position of the phenyl ring. Its chemical formula is C21H20O11 with a molecular weight of 448.4 g/mol . The compound's structure consists of the kaempferol backbone (a flavonol with a 3-hydroxyflavone backbone) with the addition of a glucose moiety at a specific position. This glycosylation significantly alters the physicochemical properties and biological activities compared to the parent compound kaempferol.
Nomenclature and Identification
Several synonyms are used to refer to this compound in scientific literature, including:
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Kaempferol 4'-O-beta-D-glucopyranoside
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3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
The compound is cataloged in several chemical databases, including PubChem (CID: 5491693) and ChEBI (CHEBI:75795) .
Physical and Chemical Properties
Kaempferol 4'-glucoside has distinct physical and chemical properties that influence its biological activity:
Property | Value |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
Physical State | Solid |
Classification | Flavonol O-glycoside, Plant metabolite, Beta-D-glucoside |
Functional Groups | Hydroxyl, Glycosidic, Chromene |
Last Database Update | March 29, 2025 |
The compound features multiple hydroxyl groups that contribute to its antioxidant capacity, though glycosylation at the 4' position modifies this activity compared to free kaempferol .
Natural Sources and Occurrence
Plant Sources
Kaempferol 4'-glucoside has been identified in several plant species, with Urena lobata being a documented source according to available data . This compound belongs to a class of flavonoid glycosides that are widely distributed in the plant kingdom, serving various roles in plant physiology and defense mechanisms.
Related Compounds in Nature
In natural sources, kaempferol 4'-glucoside often co-occurs with other kaempferol glycosides, including kaempferol 4'-glucoside 7-rhamnoside (C27H30O15), which has been identified as a distinct compound with its own biological properties . The simultaneous presence of multiple kaempferol derivatives in plant materials suggests potential synergistic effects in their biological activities.
Biological Activities
Comparative Antiproliferative Effects
Research has demonstrated significant differences in antiproliferative activity between kaempferol and its glycoside derivatives. Wang et al. (2018) reported that kaempferol exhibited the highest antiproliferative effects on human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1) cell lines. In contrast, kaempferol glycosides, including kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside, showed considerably lower activity .
The mechanism of kaempferol's anticancer activity involves inhibition of AKT phosphorylation and activation of the caspase cascade, leading to apoptosis. Specifically, kaempferol treatment of HepG2 cells resulted in cleavage of caspase-9, caspase-7, caspase-3, and poly(ADP-ribose) polymerase (PARP) .
Antioxidant Properties
Kaempferol and its derivatives display varying degrees of antioxidant activity. Studies have shown that glycosylation generally reduces the antioxidant potential of kaempferol. For example, Choi et al. (2002) demonstrated that glycosylation reduces kaempferol's peroxynitrite scavenging capacity, with kaempferol-3-O-glucoside and kaempferol-7-O-glucoside showing similar inhibitory activity .
The ability to scavenge free radicals has been demonstrated through:
Assay | Activity of Kaempferol | Activity of Glycosides | Reference |
---|---|---|---|
DPPH radical scavenging | High | Reduced | |
ABTS radical scavenging | High | Reduced | |
ROS inhibition in LPS-induced macrophages | Significant | Variable |
Anti-inflammatory Effects
Both kaempferol and its glycosides exhibit anti-inflammatory properties, though with varying potencies. Studies have shown that:
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Kaempferol and some glycosides can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophage cells .
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Kaempferol efficiently inhibits T-cell proliferation induced by concanavalin A (Con A), an effect that was less pronounced with its glycoside derivatives .
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The anti-inflammatory mechanism of kaempferol involves inhibition of lipopolysaccharide (LPS) and ATP-induced phosphorylation of phosphoinositide 3-kinase (PI3K) and serine/threonine kinase (AKT) .
Effect on Antioxidant Gene Expression
Recent studies have investigated how kaempferol and its derivatives influence cellular antioxidant systems beyond direct radical scavenging. Research by Pawlowska et al. (2022) demonstrated that kaempferol and its glycoside derivatives can affect the expression of antioxidant genes differently .
While none of the tested compounds affected NFE2L2 gene expression, co-incubation of cells with etoposide and kaempferol led to increased expression of several antioxidant genes:
Gene | Fold Change (Kaempferol 10 μg/mL) | Fold Change (Kaempferol 50 μg/mL) |
---|---|---|
HO-1 | 9.49 | 9.33 |
SOD1 | 1.68 | Not significant |
SOD2 | 1.72 | 1.72 |
NQO1 | Not significant | 1.84 |
Interestingly, the effect on gene expression varied depending on the specific kaempferol derivative, suggesting structure-activity relationships in how these compounds interact with cellular antioxidant systems .
Biotransformation and Enzymatic Hydrolysis
Enzymatic Production of Kaempferol
One approach to obtaining kaempferol is through enzymatic hydrolysis of its glycosides, including kaempferol 4'-glucoside. Wang et al. (2018) reported that kaempferol glycosides could be hydrolyzed to produce kaempferol through environment-friendly enzymatic processes. Specifically, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside were successfully hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase .
This enzymatic approach provides a novel and efficient method for preparing high-value flavone products with enhanced biological activity, as the aglycone kaempferol typically exhibits stronger bioactivity than its glycoside forms .
Chemical Synthesis
For analytical purposes and pharmacological studies, the chemical synthesis of kaempferol derivatives including glucosides has been reported. These syntheses typically involve the selective protection and deprotection of hydroxyl groups on the kaempferol molecule, followed by glycosylation reactions with activated sugar moieties .
Structure-Activity Relationships
Impact of Glycosylation Position
The position of glycosylation on the kaempferol molecule significantly affects its biological properties. Research indicates that glycosylation at different positions (3, 7, or 4') leads to varying effects on activities such as:
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Antioxidant capacity - generally reduced compared to the aglycone
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Anti-inflammatory potential - typically lower than kaempferol
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Antiproliferative effects - substantially reduced compared to kaempferol
For example, comparative studies have shown that kaempferol 4'-glucoside and kaempferol 7-O-glucoside may exhibit different patterns of activity depending on the biological system and assay used .
Enzymatic Transformations
When treated with β-glucosidase, kaempferol 4'-glucoside can be hydrolyzed to yield the parent compound kaempferol. Similarly, kaempferol 7-O-rhamnoside-4'-O-glucoside, when treated with β-glucosidase, yields kaempferol 7-O-rhamnoside. These enzymatic transformations highlight the importance of glycosidic bonds in determining the chemical and biological properties of these compounds .
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